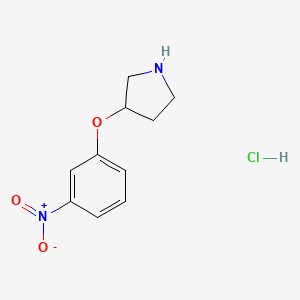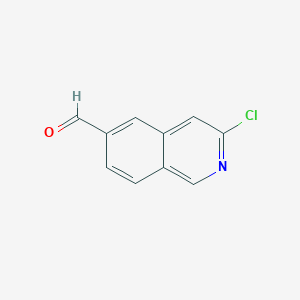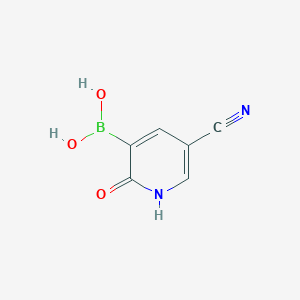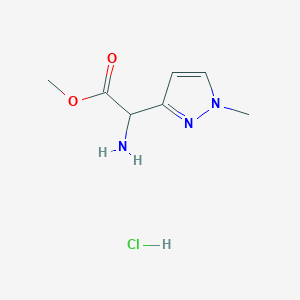![molecular formula C10H5Cl2N3 B1471203 4,7-Dichloroimidazo[1,5-a]quinoxaline CAS No. 847900-55-4](/img/structure/B1471203.png)
4,7-Dichloroimidazo[1,5-a]quinoxaline
Overview
Description
4,7-Dichloroimidazo[1,5-a]quinoxaline is a heterocyclic organic compound . It has a CAS Number of 847900-55-4 and a molecular weight of 238.08 .
Synthesis Analysis
The synthesis of this compound has been a subject of extensive research . Various methods have been developed, including intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole , and condensation and C-N bond formation of 2-iodoanilenes, arylacetaldehydes, and sodium azide .Molecular Structure Analysis
The IUPAC name for this compound is the same as its common name . Its InChI Code is 1S/C10H5Cl2N3/c11-6-1-2-8-7(3-6)14-10(12)9-4-13-5-15(8)9/h1-5H .Chemical Reactions Analysis
Quinoxaline, the core structure of this compound, has been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications . The reactivity of quinoxaline has been extensively studied, with recent advances in the synthesis and reactivity of quinoxaline being documented .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 238.08 .Scientific Research Applications
1. Mast Cell Inhibition and Allergy Treatment
4-Chlorotetrazolo[1,5-a]quinoxaline, a derivative of quinoxaline, has shown potential in inhibiting mast cell activation. This compound reversibly inhibits mast cell degranulation and suppresses the expression and secretion of inflammatory cytokines like TNF-α and IL-4. Notably, it inhibits phosphorylation of Syk and LAT, crucial in FcεRI-mediated signaling, and reduces pro-inflammatory cytokine production in mast cells. This inhibition extends to in vivo models, where it significantly suppressed mast cell-mediated passive cutaneous anaphylaxis in mice. These findings suggest its utility in treating mast cell-mediated allergic diseases (Park et al., 2011).
2. Excitatory Amino Acid Pharmacology
Quinoxaline derivatives have been studied for their excitatory amino acid antagonist properties. Compounds like 1-Propyl-7,8-dichloro-1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-one showed high affinity for the AMPA receptor, and others demonstrated affinity for the glycine site on the NMDA receptor complex. These findings highlight the potential of quinoxaline derivatives in neuropharmacology, particularly in modulating excitatory neurotransmission (McQuaid et al., 1992).
3. Synthesis of Quinoxaline Derivatives
Research has been conducted on the synthesis of various quinoxaline derivatives, such as 6‐quinoxalinyldihydropyrazolo[1,5‐a]pyrimidin‐7‐ones. These compounds are identified for their tautomeric structures and potential applications in developing new pharmacologically active molecules (Kurasawa et al., 1990).
4. Antimicrobial and Anticancer Properties
Quinoxalines have been studied for their broad range of biological activities, including antimicrobial and anticancer properties. These compounds have been used as dyes, pharmaceuticals, and antibiotics, with investigations into their antitumoral properties. Quinoxaline and its analogs show promise in various therapeutic applications due to their diverse biological activities (Kishor & Pareek, 2015).
Mechanism of Action
Target of Action
The primary targets of 4,7-Dichloroimidazo[1,5-a]quinoxaline are adenosine and benzodiazepine receptors A1, inhibitors of SK2, PIM, IkB kinases as well as PDE4, PDE9, PDE10A phosphodiesterases . These targets play a crucial role in various biological processes, including cell signaling, neurotransmission, and regulation of gene expression.
Mode of Action
This compound interacts with its targets by binding to the active sites of these proteins, leading to changes in their conformation and function . This interaction can inhibit or enhance the activity of these targets, resulting in altered cellular processes.
Biochemical Pathways
The interaction of this compound with its targets affects various biochemical pathways. For instance, inhibition of phosphodiesterases can increase the levels of cyclic AMP and cyclic GMP, leading to changes in cell signaling . The exact pathways affected by this compound and their downstream effects are subject to ongoing research.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific targets and pathways it affects. For example, inhibition of phosphodiesterases can lead to changes in cell signaling, potentially affecting processes such as cell proliferation, differentiation, and apoptosis .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4,7-Dichloroimidazo[1,5-a]quinoxaline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis . Additionally, this compound can bind to specific receptors on the cell surface, altering the downstream signaling cascades and affecting cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic pathways and inhibiting survival pathways . This compound also affects gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes. Furthermore, it can influence cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. By binding to the active site of enzymes, this compound can prevent substrate binding and subsequent catalytic activity. For instance, this compound has been shown to inhibit phosphodiesterases, which are enzymes involved in the breakdown of cyclic nucleotides . This inhibition leads to an accumulation of cyclic nucleotides, which can alter cellular signaling and function. Additionally, this compound can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis. These long-term effects are likely due to the compound’s ability to modulate gene expression and cellular signaling pathways over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as anti-inflammatory and antitumor activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity. Beyond this threshold, increasing the dosage does not necessarily enhance the effect and may lead to toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing their activity and function. For example, this compound can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . By inhibiting these enzymes, this compound can alter the metabolic flux and levels of metabolites, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells by membrane transporters, where it can accumulate in specific cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within tissues, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it can accumulate in the cytoplasm, where it can interact with enzymes and other biomolecules to influence cellular signaling and metabolism.
Properties
IUPAC Name |
4,7-dichloroimidazo[1,5-a]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3/c11-6-1-2-8-7(3-6)14-10(12)9-4-13-5-15(8)9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXRNWDVRHNIOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(C3=CN=CN23)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001286118 | |
| Record name | 4,7-Dichloroimidazo[1,5-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001286118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847900-55-4 | |
| Record name | 4,7-Dichloroimidazo[1,5-a]quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847900-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Dichloroimidazo[1,5-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001286118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Ethyl(methyl)amino]butanoic acid hydrochloride](/img/structure/B1471120.png)
![(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride](/img/structure/B1471121.png)
![{[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methylene}malononitrile](/img/structure/B1471122.png)


![Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1471127.png)






![5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1471139.png)

